molecular formula C9H9BrN2O B13931224 3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine

3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine

Cat. No.: B13931224
M. Wt: 241.08 g/mol
InChI Key: JMVCKIMKTPPAGC-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Substitution: Halogenating agents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to various bromo- or iodo-substituted derivatives .

Scientific Research Applications

3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-6-3-8-11-5-7(10)12(8)9(4-6)13-2/h3-5H,1-2H3

InChI Key

JMVCKIMKTPPAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C(=C1)OC)Br

Origin of Product

United States

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